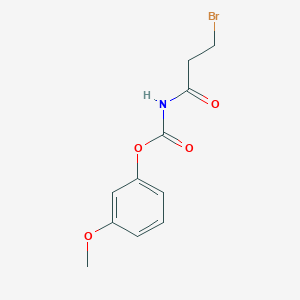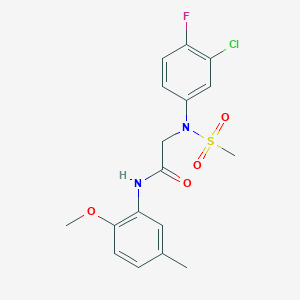![molecular formula C16H19N3O5S2 B4938687 N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938687.png)
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as NSC-631570, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is a member of the sulfonylurea family of drugs and has been shown to have potential therapeutic applications in the treatment of various diseases. In
Mecanismo De Acción
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide exerts its anticancer effects through a variety of mechanisms. One of the main mechanisms of action is the inhibition of the proteasome, which is responsible for the degradation of proteins in the cell. By inhibiting the proteasome, this compound can prevent the degradation of proteins that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, this compound has been shown to have anti-inflammatory and neuroprotective properties. This compound has also been shown to have an effect on glucose metabolism, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide for lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of new derivatives of this compound that may have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Finally, there is a need for further studies to explore the potential therapeutic applications of this compound in other diseases, such as diabetes and neurodegenerative disorders.
Conclusion:
This compound is a promising compound that has potential therapeutic applications in the treatment of cancer and other diseases. While there are still limitations to its use, the continued study of this compound may lead to the development of new and effective therapies.
Métodos De Síntesis
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multistep process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-nitrophenylsulfonamide with ethyl glycinate, which results in the formation of an intermediate compound. This intermediate is then reacted with phenylsulfonyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-2-19(26(23,24)15-6-4-3-5-7-15)12-16(20)18-13-8-10-14(11-9-13)25(17,21)22/h3-11H,2,12H2,1H3,(H,18,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBNWXHKKIZMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyano-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-propenethioamide](/img/structure/B4938612.png)

![5-acetyl-6-methyl-4-(3-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4938623.png)
![2-benzyl-5-isopropyl-3-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4938627.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4938645.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B4938654.png)
![N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4938659.png)

![2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole](/img/structure/B4938666.png)

![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4938693.png)


